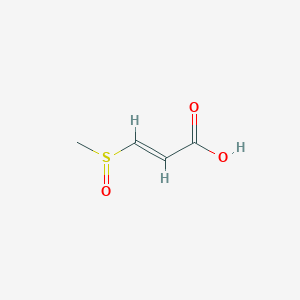

(E)-3-(Methylsulfinyl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acrylic acid is a colorless liquid and has a strong, characteristic acrid odor . It is a key raw material in the production of superabsorbent polymers, which are used in products such as diapers, adult incontinence products, and feminine hygiene products .

Synthesis Analysis

Acrylic acid can be produced by the oxidation of propylene, which is a byproduct of ethylene and gasoline production . The process involves two stages: the gas-phase oxidation of propylene to acrolein, and the gas-phase oxidation of acrolein to acrylic acid .Molecular Structure Analysis

The molecular structure of acrylic acid consists of a vinyl group and a carboxylic acid group. The vinyl group allows it to polymerize and form long-chain polymers, while the carboxylic acid group gives it its acidic properties .Chemical Reactions Analysis

Acrylic acid can undergo typical reactions of a carboxylic acid, it can form esters and salts, and it can also participate in condensation polymerization reactions . It can also copolymerize with other vinyl monomers to form copolymers .Physical And Chemical Properties Analysis

Acrylic acid is a clear, colorless liquid with a characteristic acrid odor. It is miscible with water, alcohols, ethers, and chloroform . It has a boiling point of 141°C and a melting point of 13°C .Aplicaciones Científicas De Investigación

- Acrylic Acid Synthesis : Researchers have explored the use of selenium-modified microgel catalysts for the oxidation of acrolein to acrylic acid and oxidative alkoxylation to methyl/ethyl/butyl acrylates using hydrogen peroxide as a green oxidant . These catalysts offer high activity, selectivity, and reusability.

- Biobased Synthesis : (E)-3-(Methylsulfinyl)acrylic acid can be synthesized from biomass-derived furfural, contributing to environmentally friendly routes for maleic anhydride and acrylic acid production .

Organic Synthesis and Catalysis

Analytical Chemistry

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The market for acrylic acid and its derivatives is expected to grow, driven by increasing demand in absorbent polymers, adhesives, and sealants industries . There is also ongoing research into more sustainable methods of producing acrylic acid, such as the development of bio-based acrylic acid from renewable resources .

Propiedades

IUPAC Name |

(E)-3-methylsulfinylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUMXCMKWFESIH-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(Methylsulfinyl)acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)

![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)